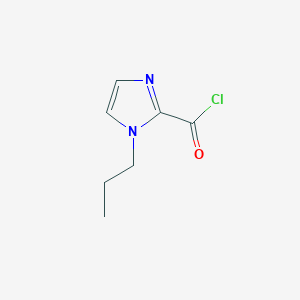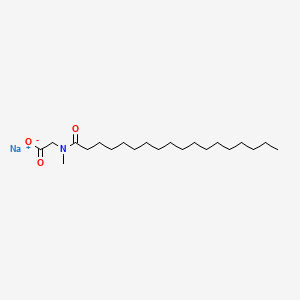
Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt: is a surfactant commonly used in various personal care and cleaning products. It is known for its mildness and ability to create a rich lather, making it a popular ingredient in shampoos, body washes, and facial cleansers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt typically involves the reaction of glycine with N-methyl-N-(1-oxooctadecyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the amide or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is used as a surfactant in various analytical techniques, including chromatography and mass spectrometry .
Biology: In biological research, this compound is used to study cell membrane interactions and protein folding due to its surfactant properties .
Medicine: In medicine, it is used in formulations for drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, it is widely used in the formulation of personal care products, cleaning agents, and emulsifiers .
Mecanismo De Acción
The mechanism of action of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers, disrupting their structure and enhancing the permeability of cell membranes .
Comparación Con Compuestos Similares
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Comparison: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is unique due to its specific fatty acid chain length and structure, which provides distinct surfactant properties. Compared to similar compounds, it offers a balance of mildness and effective cleansing, making it suitable for sensitive skin formulations .
Propiedades
Número CAS |
5136-55-0 |
|---|---|
Fórmula molecular |
C21H40NNaO3 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
sodium;2-[methyl(octadecanoyl)amino]acetate |
InChI |
InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h3-19H2,1-2H3,(H,24,25);/q;+1/p-1 |
Clave InChI |
URBCOZYCCAFMJK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
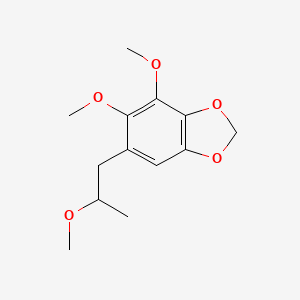
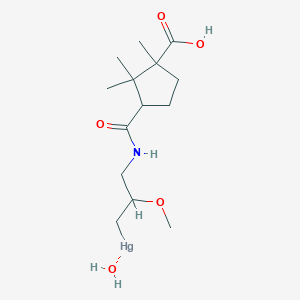
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
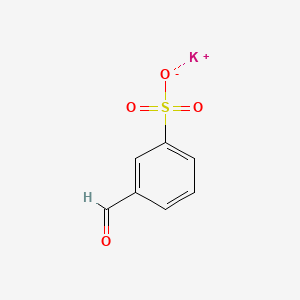


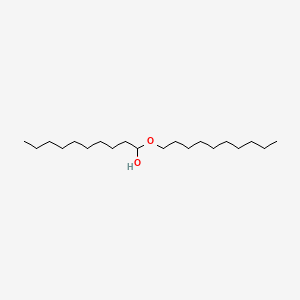

![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
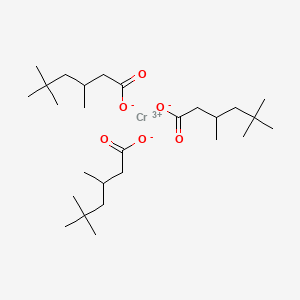
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)

